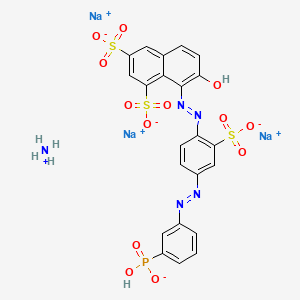
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxyl, phosphonic acid, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form azo compounds. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled conditions to yield the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like chlorosulfonic acid. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is used in various scientific research applications, including:
Chemistry: As a dye intermediate and in the synthesis of complex organic molecules.
Biology: As a staining agent for biological tissues.
Medicine: In the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and other colorants.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid and phosphonic acid groups can form strong interactions with metal ions, making the compound useful in chelation therapy and metal ion detection.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-methylphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group.
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-hydroxyphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group and has a hydroxyl group instead of a methyl group.
These differences in functional groups result in variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
70729-64-5 |
|---|---|
Formule moléculaire |
C22H17N5Na3O13PS3 |
Poids moléculaire |
755.5 g/mol |
Nom IUPAC |
azanium;trisodium;7-hydroxy-8-[[4-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]-2-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H17N4O13PS3.H3N.3Na/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30;;;;/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);1H3;;;/q;;3*+1/p-3 |
Clé InChI |
LMDCIBKKADONFG-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(O)[O-])N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[NH4+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


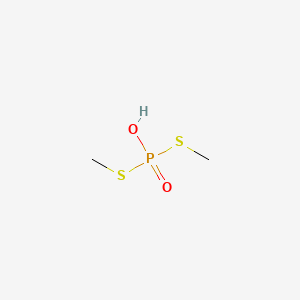
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
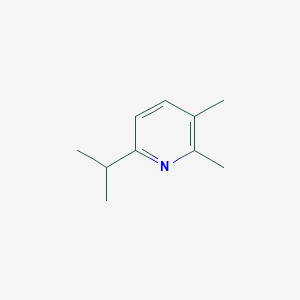
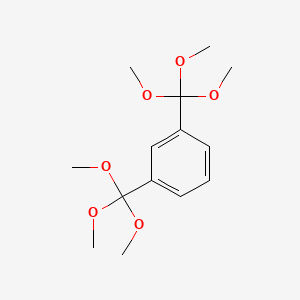

![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
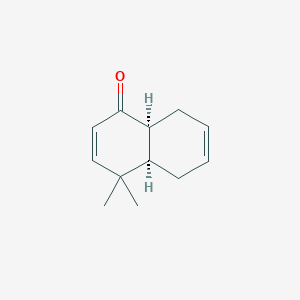

![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
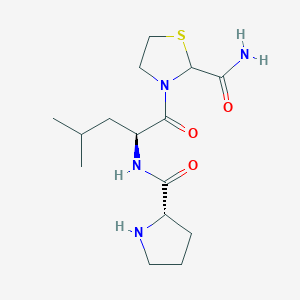

![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
